2,3-Bis(sulfanyl)butane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64131-50-6 |
|---|---|
Molecular Formula |
C4H10O2S2 |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
2,3-bis(sulfanyl)butane-1,4-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 |
InChI Key |
IMVJCTWESJIARS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)S)S)O |
Origin of Product |
United States |
Structural and Stereochemical Investigations of 2,3 Bis Sulfanyl Butane 1,4 Diol
Isomeric Forms and Chiral Configurations
The spatial arrangement of the hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups around the chiral carbons gives rise to enantiomeric pairs and a meso isomer. The threo isomers are represented by the (2R,3R) and (2S,3S) configurations, while the erythro isomer is the meso form. nih.gov
The (2R,3R) stereoisomer is the enantiomer of the more commonly known (2S,3S) isomer, D-dithiothreitol (DTT). As an enantiomer, it shares the same physical properties as the (2S,3S) form, such as melting point and solubility, but rotates plane-polarized light in the opposite direction. It is a component of racemic or DL-Dithiothreitol. fishersci.com
Table 1: Properties of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
| Property | Value |
| IUPAC Name | (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol |
| Synonym | L-Dithiothreitol |
| Molecular Formula | C₄H₁₀O₂S₂ |
| Molar Mass | 154.24 g/mol fishersci.com |
| Configuration | threo |
This stereoisomer, with the IUPAC name (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol, is widely known as D-dithiothreitol (DTT) or Cleland's reagent. fishersci.com It is the threo-diastereomer of 1,4-dimercaptobutane-2,3-diol. nih.gov DTT is a crystalline solid that is soluble in water and alcohols. wikipedia.org In its reduced form, the sulfhydryl groups are available to reduce disulfide bonds in proteins and other molecules, forming a stable six-membered ring with an internal disulfide bond upon oxidation.
Table 2: Properties of (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol
| Property | Value |
| IUPAC Name | (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol fishersci.com |
| Common Name | D-Dithiothreitol (D-DTT) fishersci.com |
| CAS Number | 3483-12-3 fishersci.com |
| Molecular Formula | C₄H₁₀O₂S₂ fishersci.com |
| Molar Mass | 154.24 g/mol fishersci.com |
| Physical Form | White crystals or powder fishersci.com |
The meso isomer of 2,3-bis(sulfanyl)butane-1,4-diol is known as dithioerythritol (B556865) (DTE). wikipedia.org It has a (2R,3S) configuration and is an epimer of dithiothreitol (B142953). wikipedia.orgmolport.com Unlike the chiral DTT isomers, DTE is achiral due to an internal plane of symmetry. DTE is also a reducing agent, but its effectiveness can differ from DTT. The pKa values of its thiol groups are 9.0 and 9.9. wikipedia.org In the oxidized, cyclic disulfide form of DTE, the hydroxyl groups are oriented cis to each other, which results in greater steric repulsion compared to the trans orientation in oxidized DTT. wikipedia.org This steric hindrance makes the oxidized form of DTE less stable.
Table 3: Properties of Meso-1,4-bis(sulfanyl)butane-2,3-diol
| Property | Value |
| IUPAC Name | (2R,3S)-1,4-Bis(sulfanyl)butane-2,3-diol wikipedia.org |
| Common Name | Dithioerythritol (DTE) molport.com |
| CAS Number | 6892-68-8 wikipedia.orgmolport.com |
| Molecular Formula | C₄H₁₀O₂S₂ wikipedia.org |
| Molar Mass | 154.253 g/mol wikipedia.org |
| Melting Point | 82 to 84 °C wikipedia.org |
Conformational Analysis and Molecular Dynamics Studies
The conformational flexibility of this compound is crucial to its function, particularly its ability to act as a reducing agent. Conformational analysis, often studied for its backbone analog butane-2,3-diol, reveals the preferred spatial arrangements of the molecule. youtube.com The stability of different conformers is determined by a balance of steric hindrance and intramolecular interactions, most notably hydrogen bonding. researchgate.net
For diols like butane-2,3-diol, conformers with a gauche orientation around the central C-C bond are often the most stable due to the formation of intramolecular hydrogen bonds between the hydroxyl groups. researchgate.net This hydrogen bonding has a locking effect on the conformation. researchgate.net In this compound, similar intramolecular hydrogen bonds can form between the two hydroxyl groups, and also between hydroxyl and sulfanyl groups, influencing the conformational preference.
Molecular dynamics (MD) simulations can provide insight into the structural fluctuations and dynamic behavior of these molecules in different environments. nih.govnih.gov For dithiothreitol and dithioerythritol, the key difference in their stereochemistry leads to different conformational stabilities in their oxidized forms. In DTT (threo), the resulting six-membered ring adopts a stable chair-like conformation with the hydroxyl groups in a trans arrangement, minimizing steric clash. wikipedia.org In contrast, the cis arrangement of the hydroxyls in oxidized DTE (erythro) leads to increased steric repulsion, destabilizing the cyclic structure. wikipedia.org
Computational Chemistry and Theoretical Modeling of Molecular Structure
Computational chemistry provides powerful tools for investigating the structural and electronic properties of this compound isomers. Quantum chemical methods like Density Functional Theory (DFT) are employed to calculate optimized geometries, relative energies of conformers, and vibrational frequencies. researchgate.netresearchgate.net Functionals such as B3LYP and M06-2X with basis sets like 6-311++G** have been used for accurate energy and structural calculations in analogous systems. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is another theoretical method used to probe intramolecular interactions, such as hydrogen bonding and hyperconjugative effects. researchgate.net This analysis can quantify the stabilization energy associated with electron delocalization from lone pair orbitals to anti-bonding orbitals, providing a deeper understanding of the forces governing conformational preferences.
Theoretical models have also been used to study the reaction mechanisms of related diols. For instance, semi-empirical methods like AM1 have been used to investigate the cyclodehydration of 1,4-butanediol (B3395766), establishing the sequence of reaction steps. researchgate.net Furthermore, crystallographic analysis of related fluorinated diols has been used to determine the preferred conformation in the solid state, revealing, for example, an anti conformation of the vicinal difluoride moiety in meso-2,3-difluoro-1,4-butanediol. researchgate.net These computational and theoretical approaches complement experimental data to provide a detailed molecular-level picture of the structure and reactivity of this compound and its isomers.
Synthetic Methodologies for 2,3 Bis Sulfanyl Butane 1,4 Diol and Its Derivatives
Chemical Synthesis Pathways for the Core Butane-1,4-diol Scaffold
The industrial production of 1,4-butanediol (B3395766), a crucial precursor, is achieved through several established routes, each with its own set of catalysts and reaction conditions.
Hydrogenation-Based Routes
Hydrogenation is a cornerstone of 1,4-butanediol synthesis, with various starting materials being successfully employed. A prevalent industrial method involves the hydrogenation of 2-butyne-1,4-diol, which is itself derived from the reaction of acetylene (B1199291) and formaldehyde (B43269) in what is known as Reppe chemistry. chemicalbook.comchemcess.com This hydrogenation is typically carried out as a continuous process over modified nickel catalysts at temperatures ranging from 80 to 170°C and high pressures of 250-300 bar. chemicalbook.comchemcess.com
Another significant hydrogenation route starts from maleic anhydride (B1165640). rsc.org In the Davy process, maleic anhydride is first esterified to a dialkyl maleate (B1232345), which is then hydrogenated to 1,4-butanediol. This process can also yield γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF) as co-products, and the product ratios can be adjusted to meet market demands. Recent research has focused on developing more efficient and environmentally friendly catalysts for this conversion. For instance, a Cu-0.03Mo/SiO2 catalyst has been reported to achieve 100% maleic anhydride conversion and an 88.3% yield of 1,4-butanediol in a one-pot deep hydrogenation process under milder conditions. rsc.org
Succinic acid and its esters also serve as viable starting materials for 1,4-butanediol synthesis via hydrogenation. rsc.orgresearchgate.net Bio-derived succinic acid can be esterified to dimethyl succinate (B1194679), which is then hydrogenated to 1,4-butanediol. rsc.org A CuFeAl catalyst has demonstrated high efficacy in this process, yielding 91.2% of 1,4-butanediol. rsc.org The hydrogenation of dimethyl succinate over a 40%Cu-15%Ni-5%Cr-10%Zn/SiO2 catalyst at 230°C and 18 MPa has also been shown to produce 1,4-butanediol with high conversion and selectivity. chemicalbook.com
Table 1: Hydrogenation-Based Routes to 1,4-Butanediol
| Starting Material | Catalyst | Key Products | Reference |
| 2-Butyne-1,4-diol | Modified Nickel | 1,4-Butanediol | chemicalbook.com |
| Maleic Anhydride | Cu-0.03Mo/SiO2 | 1,4-Butanediol | rsc.org |
| Maleic Anhydride | 2Re/CuZnZr | 1,4-Butanediol | rsc.org |
| Dimethyl Succinate | CuFeAl | 1,4-Butanediol | rsc.org |
| Dimethyl Succinate | 40%Cu-15%Ni-5%Cr-10%Zn/SiO2 | 1,4-Butanediol | chemicalbook.com |
Routes from Dicarboxylic Acid Esters
The hydrogenation of dicarboxylic acid esters, particularly those derived from succinic acid and maleic acid, is a well-established method for producing 1,4-butanediol. chemicalbook.comrsc.org As mentioned previously, dimethyl succinate can be effectively hydrogenated to 1,4-butanediol using various copper-based catalysts. chemicalbook.comrsc.org Similarly, the esterification of maleic anhydride to a dialkyl maleate followed by hydrogenation is a key step in the Davy process. A process involving the hydrogenation of dimethyl maleate over Cu-M/SiO2 (where M can be Mg, Ca, Sr, Ba, La) catalysts has also been studied for the production of 1,4-butanediol and its derivatives. researchgate.net
Approaches involving Alkynes and Alkenes
The Reppe process, which utilizes acetylene as a starting material, is a classic example of an alkyne-based route to 1,4-butanediol. chemicalbook.com In this process, acetylene reacts with formaldehyde to produce 1,4-butynediol, which is subsequently hydrogenated to 1,4-butanediol. chemicalbook.com
Butadiene, an alkene, also serves as a feedstock for 1,4-butanediol synthesis. Mitsubishi has developed a three-step process that involves the catalytic reaction of butadiene and acetic acid to form 1,4-diacetoxy-2-butene, followed by hydrogenation to 1,4-diacetoxybutane, and finally hydrolysis to yield 1,4-butanediol. chemicalbook.com Another route involves the reaction of butadiene with chlorine, followed by reaction with sodium acetate (B1210297) and subsequent hydrogenation.
Introduction of Sulfanyl (B85325) Functionalities
Once the butane-1,4-diol backbone is synthesized, the next critical step is the introduction of the sulfanyl (thiol) groups to form 2,3-Bis(sulfanyl)butane-1,4-diol. This can be achieved through several chemical strategies.
Reduction of Disulfide Precursors
The reduction of a disulfide bond is a common method for the formation of thiols. youtube.comnih.gov This process involves the cleavage of the sulfur-sulfur bond in a disulfide precursor to yield two thiol groups. youtube.com This reaction is a key part of the interconversion between thiols and disulfides, which is a fundamental redox process in chemistry and biology. libretexts.orglibretexts.org Various reducing agents can be employed for this purpose, including dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govbiosynth.com DTT, which is itself a dithiol (1,4-dimercaptobutane-2,3-diol), is a particularly effective reducing agent for this transformation. biosynth.comwikipedia.org
Nucleophilic Substitution Reactions with Sulfur Sources
The introduction of sulfanyl groups can also be accomplished through nucleophilic substitution reactions. In this approach, a suitable leaving group on the butane-1,4-diol derivative is displaced by a sulfur-containing nucleophile. Thiolate anions (R-S⁻), which are easily formed from thiols, are excellent nucleophiles for SN2 reactions with alkyl halides. msu.edulibretexts.org
A common method for preparing thiols involves the reaction of an alkyl halide with the hydrosulfide (B80085) anion (SH⁻) or with thiourea (B124793) followed by hydrolysis. jove.comjove.com While the direct use of the hydrosulfide anion can sometimes lead to the formation of a sulfide (B99878) byproduct, the use of thiourea provides a more controlled synthesis of the desired thiol. jove.comjove.com The high nucleophilicity of sulfur compounds makes them well-suited for these types of substitution reactions. msu.edu
Table 2: Methods for Introducing Sulfanyl Functionalities
| Method | Description | Key Reagents | Reference |
| Reduction of Disulfide Precursors | Cleavage of a sulfur-sulfur bond to form two thiol groups. | Dithiothreitol (DTT), β-Mercaptoethanol (BME), Tris(2-carboxyethyl)phosphine (TCEP) | nih.govbiosynth.com |
| Nucleophilic Substitution | Displacement of a leaving group by a sulfur nucleophile. | Sodium Hydrosulfide, Thiourea | jove.comjove.com |
Stereocontrolled Synthesis and Enantioselective Approaches
The controlled synthesis of specific stereoisomers of this compound, a compound with two chiral centers, is crucial for applications where stereochemistry dictates activity. A key strategy for achieving this is through the use of starting materials from the "chiral pool," which are abundant, enantiomerically pure natural products. wikipedia.orgnumberanalytics.com One such approach utilizes L-tartaric acid, a readily available and inexpensive chiral starting material, to direct the stereochemistry of the final product.
A patented method describes the synthesis of dithiothreitol (DTT), the common name for the (2S,3S) stereoisomer of this compound, starting from dimethyl L-tartrate. google.com This multi-step synthesis ensures the desired stereochemistry is maintained throughout the reaction sequence. The key stages of this synthesis are outlined below:
Protection of the Diol: The two hydroxyl groups of dimethyl L-tartrate are first protected. A common method is the formation of an acetal (B89532), for instance, by reacting it with an aldehyde or ketone in the presence of an acid catalyst. The patent describes the use of 2,2-dimethoxypropane (B42991) with p-toluenesulfonic acid as a catalyst to form the isopropylidene ketal, yielding dimethyl 2,3-O-isopropylidene-L-tartrate. google.com
Reduction of the Ester Groups: The two methyl ester groups are then reduced to primary alcohols. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). google.com This step converts dimethyl 2,3-O-isopropylidene-L-tartrate to (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, also known as 2,3-O-isopropylidene-L-threitol.
Activation of the Hydroxyl Groups: The primary alcohol groups are converted into good leaving groups to facilitate nucleophilic substitution. This is often done by converting them into sulfonate esters, such as tosylates (using p-toluenesulfonyl chloride, TsCl) or mesylates (using methanesulfonyl chloride, MsCl), in the presence of a base like pyridine (B92270) or triethylamine. google.com
Nucleophilic Substitution with a Sulfur Nucleophile: The sulfonate esters are then displaced by a sulfur-containing nucleophile. A common choice is potassium thioacetate (B1230152) (KSAc). This reaction proceeds via an SN2 mechanism, which results in the inversion of configuration at the carbon center if it were chiral. However, in this case, the substitution occurs at the primary carbons, thus introducing the sulfur atoms without altering the stereochemistry at C2 and C3. This step yields the diacetate-protected dithiol. google.com
Deprotection: Finally, both the protecting group on the diol (the isopropylidene group) and the acetyl groups on the thiols are removed. This is typically accomplished by acidic hydrolysis to remove the acetal, followed by basic hydrolysis (e.g., with sodium hydroxide (B78521) or potassium hydroxide) to cleave the thioester linkages, yielding the final product, (2S,3S)-2,3-bis(sulfanyl)butane-1,4-diol. google.com
This "chiral pool" approach provides a reliable method for obtaining the enantiomerically pure (2S,3S)-isomer of this compound. A non-stereoselective synthesis has also been reported starting from 1,4-butylene glycol, which proceeds through bromination, epoxidation, and subsequent reaction with thioacetic acid, but this method does not yield a single stereoisomer. google.com
Biocatalytic and Biotechnological Production Methods for Related Diols
While specific biocatalytic routes for this compound are not widely reported, significant research has been conducted on the biotechnological production of the structurally related compound 2,3-butanediol (B46004) (BDO). BDO also possesses two chiral centers, leading to three possible stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO. The fermentative production of these specific stereoisomers using genetically engineered microorganisms offers a promising and sustainable alternative to chemical synthesis. nih.gov
The core of this strategy involves metabolic engineering of microbial hosts, such as Escherichia coli, Saccharomyces cerevisiae, Klebsiella pneumoniae, and Bacillus subtilis, to channel carbon flux from simple sugars like glucose towards the synthesis of a desired BDO stereoisomer. nih.govnih.govaiche.org
Key Metabolic Engineering Strategies:
Pathway Introduction and Overexpression: The central pathway for BDO production involves three key enzymes: α-acetolactate synthase (AlsS), α-acetolactate decarboxylase (AlsD), and 2,3-butanediol dehydrogenase (BDH). Genes encoding these enzymes, often sourced from organisms like Bacillus subtilis or Klebsiella pneumoniae, are introduced and overexpressed in the host organism to enhance the metabolic flux towards BDO. nih.govnih.gov
Deletion of Competing Pathways: To maximize the yield of BDO, competing metabolic pathways that consume the precursor pyruvate (B1213749) are often deleted. This includes pathways for the production of ethanol (B145695), lactate, acetate, and succinate. For example, in S. cerevisiae, deletion of pyruvate decarboxylase (PDC) genes is a common strategy to eliminate ethanol production. nih.govnih.gov In K. pneumoniae, deletion of genes like ldhA (lactate dehydrogenase) and ackA (acetate kinase) has been shown to increase BDO titers. nih.gov
Cofactor Engineering and Redox Balance: The conversion of acetoin (B143602) to BDO by BDH requires the reducing equivalent NADH. The deletion of byproduct pathways can lead to an accumulation of NADH, creating a redox imbalance. To address this, strategies such as overexpressing NADH oxidase (NoxE) from Lactococcus lactis can be employed to regenerate NAD+, thereby improving cell growth and BDO production. nih.gov
Stereoisomer Control: The stereochemistry of the final BDO product is determined by the specific 2,3-butanediol dehydrogenase used. Different BDHs exhibit distinct stereospecificity. For instance, expressing the endogenous BDH1 from S. cerevisiae typically leads to the production of (2R,3R)-BDO. By carefully selecting and expressing specific BDH genes, it is possible to produce a single desired stereoisomer with high optical purity. For example, engineered E. coli expressing 2,3-butanediol dehydrogenase from Enterobacter cloacae has been used to produce (2S,3S)-2,3-BDO with greater than 99% purity.
The table below summarizes some of the research findings in the biotechnological production of 2,3-butanediol stereoisomers.
| Microorganism | Engineering Strategy | Product | Titer (g/L) | Yield (g/g glucose) | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Pdc-deficient mutant, overexpression of alsS, alsD (B. subtilis), and endogenous BDH1 | 2,3-Butanediol | 96.2 | N/A | nih.gov |
| Saccharomyces cerevisiae | Deletion of ADH and GPD pathways, overexpression of alsS, alsD, BDH1, and noxE (L. lactis) | 2,3-Butanediol | 72.9 | 0.41 | nih.gov |
| Klebsiella pneumoniae | Deletion of ldhA, adhE, pta-ackA | 2,3-Butanediol | 91 | 0.45 | nih.gov |
| Bacillus subtilis | Deletion of bdhA, acoA, pta, ldh; overexpression of budC (K. pneumoniae) and alsSD | meso-2,3-Butanediol | 103.7 | 0.487 | aiche.org |
| Escherichia coli | Expression of 2,3-butanediol dehydrogenase from Enterobacter cloacae ssp. dissolvens | (2S,3S)-2,3-Butanediol | 26.8 (fed-batch) | N/A |
These advanced metabolic engineering techniques demonstrate the potential for high-titer and high-yield production of specific diol stereoisomers from renewable feedstocks, offering a sustainable manufacturing platform that could potentially be adapted for more complex diols in the future.
Reaction Mechanisms and Chemical Reactivity of 2,3 Bis Sulfanyl Butane 1,4 Diol
Thiol-Disulfide Redox Equilibrium and Kinetics
The hallmark of 2,3-bis(sulfanyl)butane-1,4-diol's reactivity is its participation in thiol-disulfide exchange reactions. This dithiol is a powerful reducing agent due to its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation. wikipedia.orgchemeurope.com The redox potential of DTT is -0.33 V at pH 7, making it capable of reducing most biological disulfides. wikipedia.orgchemeurope.com
The reduction of a disulfide bond by DTT is a two-step process. Initially, one of the thiol groups of DTT attacks a sulfur atom of the target disulfide bond, forming a mixed disulfide intermediate. In the second, and typically rapid, step, the second thiol group of the same DTT molecule attacks the sulfur atom of the newly formed mixed disulfide, leading to the formation of a stable, cyclic disulfide of DTT and the release of the reduced target molecule. nih.gov This intramolecular cyclization is entropically favored and drives the reaction to completion, making DTT a much more efficient reducing agent than monothiols. nih.gov
The reducing power of DTT is pH-dependent, as only the negatively charged thiolate form (-S⁻) is reactive. wikipedia.orgchemeurope.com The pKa values for the thiol groups are approximately 9.2 and 10.1. wikipedia.org Consequently, its effectiveness as a reducing agent increases at pH values above 7. The stability of DTT is also influenced by pH and temperature, with a significantly shorter half-life at higher pH and temperatures. wikipedia.orgagscientific.com The presence of metal ions can also catalyze the oxidation of DTT. nih.gov
Table 1: Half-life of Dithiothreitol (B142953) (DTT) under Various Conditions
| pH | Temperature (°C) | Additive | Half-life (hours) |
| 6.5 | 20 | None | 40 |
| 7.5 | 20 | None | 10 |
| 8.5 | 20 | None | 1.4 |
| 8.5 | 0 | None | 11 |
| 8.5 | 40 | None | 0.2 |
| 8.5 | 20 | 0.1 mM Cu²⁺ | 0.6 |
| 8.5 | 20 | 0.1 mM EDTA | 4 |
This table is based on data from AG Scientific. agscientific.com
Mechanisms of Sulfanyl (B85325) Group Functionalization
The primary functionalization of the sulfanyl groups of this compound is their oxidation to form a cyclic disulfide, which is the thermodynamic driving force for its reducing activity. wikipedia.orgnih.gov Beyond this intramolecular reaction, the thiol groups can undergo other functionalization reactions typical of thiols, such as alkylation.
Alkylation of the sulfhydryl groups is a common strategy, particularly in proteomics, to prevent the re-formation of disulfide bonds after reduction. researchgate.netresearchgate.net Reagents like iodoacetamide (B48618) or iodoacetic acid are frequently used to irreversibly modify the cysteine residues in proteins after they have been reduced by DTT. researchgate.net The reaction proceeds via an S_N2 mechanism where the nucleophilic thiolate anion attacks the electrophilic carbon of the alkylating agent. researchgate.net In the context of DTT itself, alkylation can cap the thiol groups, preventing their participation in redox reactions.
In some instances, DTT-generated reactive oxygen species can lead to the alkylation of other molecules. For example, under certain conditions in the presence of metals and oxygen, a fragment of DTT can form a Schiff base with lysine (B10760008) residues in proteins. nih.gov
Reactivity of Hydroxyl Groups in Esterification and Etherification
The two hydroxyl groups in this compound can undergo esterification and etherification reactions, characteristic of alcohols. A patented synthesis of DTT utilizes the protection of these hydroxyl groups, indicating their reactivity. google.com The synthesis involves reacting dimethyl tartrate with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form a 2,3-O-isopropylidene derivative, which is a cyclic ketal (an ether derivative). google.com This protecting group is later removed under acidic conditions.
While specific studies on the comprehensive esterification and etherification of DTT are limited, the general principles of alcohol reactivity apply. Esterification would typically involve reacting DTT with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under acidic or basic catalysis. researchgate.net Etherification could be achieved, for example, through a Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.org The presence of the thiol groups could potentially interfere with these reactions, necessitating the use of protecting group strategies for selective functionalization.
Cascade and Rearrangement Reactions Involving the Butane-1,4-diol Scaffold
The 1,2-diol structure of the butane-1,4-diol scaffold in this compound suggests the potential for rearrangement reactions, most notably the pinacol (B44631) rearrangement. chemistrysteps.commasterorganicchemistry.combyjus.com20.210.105 This acid-catalyzed reaction involves the dehydration of a 1,2-diol to form a carbocation, followed by a 1,2-alkyl or -aryl shift to yield a ketone or aldehyde. chemistrysteps.commasterorganicchemistry.com While the pinacol rearrangement is a well-established reaction for 1,2-diols, specific examples of this rearrangement with this compound as the substrate are not extensively documented in readily available literature. The presence of the sulfanyl groups would likely influence the reaction, potentially competing with the hydroxyl groups in the initial protonation step or influencing the stability of intermediates.
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool in organic synthesis. nih.govresearchgate.netlsuhsc.edu While DTT is known to initiate or participate in certain biological cascades, such as apoptosis under specific conditions, its application as a central scaffold for synthetic cascade reactions is not a major focus in the reviewed literature. wikipedia.org However, its bifunctional nature, possessing both nucleophilic thiol and hydroxyl groups, presents theoretical possibilities for its use in designing cascade sequences.
Interactions with Other Functional Groups
The dual functionality of this compound allows for unique interactions with a variety of other functional groups. A notable example is its use in the deprotection of acetals and ketals. DTT, in the presence of an acid catalyst like camphorsulfonic acid (CSA), can efficiently cleave benzylidene acetals and isopropylidene ketals, which are common protecting groups for diols in carbohydrate chemistry. researchgate.net This reaction involves the thiol groups of DTT acting as nucleophiles to displace the alcohol from the protonated acetal (B89532) or ketal, forming a transient thioacetal which then hydrolyzes.
DTT can also interact with metal ions, acting as a chelating agent through its two thiol groups. iris-biotech.de This can be relevant in biological systems and in vitro assays where metal catalysis is a factor.
Furthermore, under UV irradiation, DTT can act as a cross-linking agent between proteins and RNA. This specific reaction involves the formation of a covalent bond between cysteine residues in proteins and uracil (B121893) bases in RNA, mediated by DTT. There are also reports of DTT reducing organic azides to their corresponding amines.
Derivatization and Analogues of 2,3 Bis Sulfanyl Butane 1,4 Diol for Advanced Research
Synthesis of Functionalized Derivatives
The presence of four reactive sites (two hydroxyl and two sulfanyl (B85325) groups) allows for a rich derivatization chemistry, enabling the introduction of a wide array of functional groups.
The conversion of the thiol groups of 2,3-bis(sulfanyl)butane-1,4-diol into sulfonamides introduces a key pharmacophore and a versatile functional handle. Direct oxidative conversion of thiols to sulfonamides provides an efficient route to these derivatives. One effective one-pot method involves the reaction of the dithiol with an amine in the presence of an oxidizing and chlorinating system, such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This approach first generates an intermediate sulfonyl chloride, which readily reacts with a primary or secondary amine to yield the corresponding bis-sulfonamide.
The general reaction scheme can be described as: HS-CH₂(CHOH)₂CH₂-SH + 2 R¹R²NH + Oxidizing/Chlorinating agents → R¹R²NSO₂-CH₂(CHOH)₂CH₂-SO₂NR¹R²
Recent advancements in this area include electrochemical methods, which offer a greener alternative. By using an electrochemical flow microreactor, thiols can be coupled with various aliphatic amines to form sulfonamides. nih.govnih.gov This process involves the anodic oxidation of the thiol to a disulfide, which then reacts with an aminium radical intermediate to form the sulfonamide. nih.govacs.org These methods are highly efficient and tolerate a range of functional groups, making them suitable for the synthesis of complex sulfonamido-butane-1,4-diol derivatives. nih.gov
Table 1: Synthetic Approaches for Sulfonamide Derivatives from Thiols
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Oxidative Chlorination | H₂O₂, SOCl₂, Amine | One-pot, fast reaction times, excellent yields. | organic-chemistry.org |
| Electrochemical Coupling | MeCN/HCl, C anode/Fe cathode, Amine | Environmentally benign, uses commodity chemicals. | nih.govacs.org |
The introduction of halogen atoms, particularly fluorine, into the this compound scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability. An oxidative desulfurization-fluorination protocol can be employed to synthesize fluorinated thioethers. rsc.org For instance, reacting a thioether with an electrophilic fluorinating agent can lead to the formation of mono-, di-, or trifluoromethyl groups at the sulfur-bearing carbon.
Another strategy involves the direct synthesis of sulfonyl fluorides from the thiol groups. An electrochemical approach allows for the conversion of thiols into sulfonyl fluorides using potassium fluoride (B91410) (KF) as a safe and inexpensive fluoride source. acs.org This method is advantageous over traditional techniques that often require harsh reagents and multi-step procedures. acs.org The preparation of β-fluoro thioethers can also be achieved by reacting alkenes with a source of sulfenyl halide, which can be generated in situ from a thiol. acs.org While applying this to this compound would require prior modification, it represents a viable pathway to vicinal fluoro-thioether structures.
The synthesis of cyclic thioethers from this compound can lead to conformationally constrained analogues with unique properties. The formation of a four-membered thietane (B1214591) ring is a common goal. A classical approach for thietane synthesis involves the intramolecular cyclization of a molecule containing both a thiol and a suitable leaving group at the 3-position (a 1,3-mercapto-halide or -sulfonate). beilstein-journals.orgnih.gov To synthesize a thietane derivative from this compound, the diol could be converted into a 1,3-dielectrophile, such as a dimesylate. Subsequent reaction with a sulfide (B99878) source like sodium sulfide (Na₂S) could then induce ring formation.
Alternatively, a two-step displacement sequence can be envisioned. This would involve selective protection of one thiol and one hydroxyl group, activation of the remaining hydroxyl group (e.g., as a mesylate), followed by intramolecular Sₙ2 reaction by the free thiol to form the thietane ring. nih.gov While synthetically challenging, these routes provide access to novel thietane-containing diols. Besides four-membered rings, larger rings like 1,4-dithianes can also be synthesized, for example, from the dimerization of mercaptoacetaldehyde, which is structurally related to the fragmentation of the parent diol. osi.lv
Table 2: General Strategies for Thietane Synthesis
| Strategy | Description | Key Intermediates | Reference |
|---|---|---|---|
| Intermolecular Cyclization | Reaction of a 1,3-dihaloalkane or 1,3-disulfonate with a sulfide salt (e.g., Na₂S). | 1,3-dielectrophiles | beilstein-journals.orgnih.gov |
| Intramolecular Cyclization | Sₙ2 reaction of a 3-mercaptoalkyl halide or sulfonate. | 3-halo-1-thiols | beilstein-journals.orgnih.gov |
As a dithiol monomer, this compound is an excellent building block for the synthesis of sulfur-containing polymers and oligomers. These materials are of interest for their optical properties, biocompatibility, and redox-responsiveness.
One powerful method is thiol-yne polymerization, a type of "click chemistry" that involves the photoinitiated radical addition of dithiols to dialkynes. researchgate.net This reaction proceeds rapidly and efficiently to form highly cross-linked polysulfide networks. researchgate.netacs.org The resulting polymers from this compound would feature pendent hydroxyl groups, which could be used for further functionalization.
Another common approach is oxidative polymerization, where the thiol groups are oxidized to form disulfide bonds, creating poly(disulfide)s. acs.orgchemrxiv.org This can be achieved using various oxidants, including hydrogen peroxide or simply oxygen. acs.org These polymers are often biodegradable and redox-responsive, as the disulfide linkages can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) itself. acs.org This property is highly valuable for applications in drug delivery and biomaterials. chemrxiv.org
Chiral Derivatization for Asymmetric Synthesis Applications
This compound exists in three stereoisomeric forms: the chiral enantiomers (2R,3R)- and (2S,3S)-dithiothreitol (DTT), and the achiral meso-form. The enantiomerically pure forms are valuable C₂-symmetric chiral building blocks for asymmetric synthesis. nih.gov
These chiral dithiols can be used as ligands in asymmetric catalysis. By reacting with metal precursors, they can form chiral metal complexes that catalyze a variety of enantioselective transformations. The C₂-symmetry of the ligand often leads to a highly ordered transition state, enabling excellent stereocontrol.
Furthermore, the chiral diol backbone can serve as a chiral auxiliary. nih.gov By temporarily attaching it to a prochiral molecule, one can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. For example, the diol can be used to form chiral acetals or ketals with prochiral ketones or aldehydes, guiding a nucleophilic attack to one face of the carbonyl group. The inherent chirality and bifunctionality (dithiol and diol) of DTT make it a versatile tool for the synthesis of enantiomerically pure compounds. youtube.comyoutube.com
Structural Elucidation of Novel Derivatives
The characterization and structural confirmation of any newly synthesized derivative of this compound are crucial. A combination of standard spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The appearance of new signals corresponding to the introduced functional groups (e.g., aromatic protons in a benzamide (B126) derivative) and shifts in the signals of the butane (B89635) backbone provide direct evidence of successful derivatization. For fluorinated analogues, ¹⁹F NMR is an indispensable tool.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental composition of the new compound, confirming that the desired reaction has occurred.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. For example, the successful derivatization of the thiol groups would be indicated by the disappearance of the characteristic S-H stretching peak (around 2550 cm⁻¹). acs.org The appearance of new, strong absorptions, such as the S=O stretches in a sulfonamide (around 1350 and 1160 cm⁻¹) or the C=O stretch in an ester, confirms the presence of the new functionalities. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the relative and absolute stereochemistry.
By employing these analytical methods, researchers can confidently confirm the structures of the novel derivatives and analogues synthesized from the versatile this compound platform.
Coordination Chemistry and Metal Complexation Studies of 2,3 Bis Sulfanyl Butane 1,4 Diol
Ligand Properties of the Sulfanyl (B85325) and Hydroxyl Groups
The coordination behavior of 2,3-Bis(sulfanyl)butane-1,4-diol is dominated by its two sulfanyl groups. These thiol groups are the primary sites for metal binding, forming stable metal-thiolate bonds upon deprotonation. researchgate.netnih.gov The formation of a five-membered or six-membered chelate ring through the two sulfur donors is a key feature of its coordinating properties, contributing to the stability of the resulting complexes. researchgate.net Studies on its interaction with heavy metal ions such as Zn(II), Cd(II), Pb(II), Ni(II), and Cu(I) have demonstrated that it acts as a bidentate ligand, utilizing both sulfur donors to form specific and highly stable complexes. researchgate.netnih.gov
While the sulfanyl groups are the principal coordination sites, the hydroxyl groups may also participate in the metal coordination sphere. Evidence from NMR spectroscopy suggests that in certain hydrolytic complexes, the hydroxyl groups can become involved in the metal coordination process, potentially through direct coordination or by stabilizing the structure through hydrogen bonding. researchgate.net
Synthesis and Characterization of Metal-Thiolate Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in solution. researchgate.netnih.gov For instance, a copper(II)-DTT complex has been synthesized by grinding copper(II) acetate (B1210297) monohydrate with DTT in a 1:2 molar ratio. nih.gov In many studies, complexes with ions like Zn(II), Cd(II), Pb(II), and Ni(II) were prepared in situ for potentiometric and spectroscopic analysis. researchgate.net It is noted that when reacting with Cu(II), the metal ion is often reduced to Cu(I) as the DTT is oxidized. researchgate.net
A variety of analytical techniques are employed to characterize these metal-thiolate complexes.
Potentiometric Titrations: This method is used to determine the stoichiometry and stability constants of the complexes in solution. researchgate.net
Spectroscopy:
NMR Spectroscopy: 1H NMR is used to study the behavior of the complexes in solution, with changes in chemical shifts and signal broadening providing insight into the coordination environment and dynamic phenomena. researchgate.net
UV-Vis Spectroscopy: This technique helps in studying the formation of complexes and determining their electronic properties. researchgate.net
Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for confirming the coordination mode. The disappearance of the S-H stretching band (typically around 2545 cm-1) in the spectrum of the complex compared to the free ligand is strong evidence of metal-sulfur bond formation. nih.gov
X-ray Diffraction (XRD): XRD analysis of the powdered complex can confirm its crystalline nature. nih.gov
Elemental Analysis and Other Methods: Elemental analysis is used to confirm the bulk composition of the isolated solid complexes. researchgate.net Techniques like Karl Fischer titration can be used to determine the presence of water molecules in the complex. nih.gov
The stability of these complexes has been quantified through potentiometric studies, as shown in the table below.
| Metal Ion | Complex Species | Log Stability Constant (log β) |
|---|---|---|
| Zn(II) | [Zn(DTT)] | 11.06 |
| [Zn(DTT)2]2- | 17.95 | |
| Cd(II) | [Cd(DTT)] | 12.75 |
| [Cd(DTT)2]2- | 19.14 | |
| Pb(II) | [Pb(DTT)] | 13.89 |
| Ni(II) | [Ni(DTT)] | 9.79 |
| [Ni(DTT)2]2- | 20.8 |
Role as a Chelating Agent in Transition Metal Chemistry
This compound is established as a potent chelating agent for a range of biologically relevant and heavy transition metal ions. researchgate.netnih.govresearchgate.net Its ability to form a stable chelate ring with a metal ion via its two sulfur atoms makes it highly effective at binding metals. The high stability constants determined for its complexes with Zn(II), Cd(II), Pb(II), and Ni(II) underscore its strong chelating nature. researchgate.net
This strong binding affinity is crucial in various biochemical applications where DTT is used to protect protein thiol groups from oxidation by sequestering trace metal ions that could catalyze oxidation. wikipedia.org The chelation is effective for numerous metal ions, including Cu(II), Mn(II), Co(II), Ni(II), and Pb(II). mdpi.com The formation of an anhydrous copper(II)-DTT complex with an octahedral geometry has been proposed, highlighting its capacity to create well-defined coordination structures. nih.govnih.gov
Formation of Supramolecular Structures and Coordination Polymers
The bifunctional nature of this compound, with two distinct coordination sites (the sulfur atoms), allows for the formation of extended networks. Studies have shown that DTT forms not only simple monomeric complexes (where one or two ligand molecules bind to a central metal ion) but also very stable polymeric species with metal ions like Zn(II), Cd(II), Pb(II), Ni(II), and Cu(I). researchgate.netnih.gov
These polymeric complexes can be considered coordination polymers, where the DTT ligand acts as a bridging linker between metal centers. The poor solubility of many of these complexes in solution is often indicative of their polymeric nature. researchgate.net While the existence of these polymeric structures has been established through techniques like potentiometry and spectroscopy, detailed single-crystal X-ray diffraction studies that would fully elucidate their supramolecular architecture are not extensively reported in the literature. The formation of such extended structures is a common feature in the chemistry of dithiols, which can bridge metal ions to create one-, two-, or three-dimensional networks.
Theoretical Investigations of Metal-Ligand Interactions
Theoretical and computational chemistry provides powerful tools for understanding the intricacies of metal-ligand interactions. Methods based on Density Functional Theory (DFT) are widely used to investigate the electronic structure, bonding, and spectroscopic properties of metal complexes. banglajol.inforsc.org Such studies can calculate geometric parameters (bond lengths and angles), binding energies, and frontier molecular orbitals (HOMO-LUMO), offering deep insights into the nature of the coordination bond (e.g., covalent vs. electrostatic character) and charge transfer between the metal and the ligand. banglajol.info Furthermore, techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within a crystal lattice, which are crucial for the stability of supramolecular assemblies and coordination polymers. nih.gov
While these theoretical methods are invaluable for coordination chemistry, specific DFT calculations or detailed molecular modeling studies on the complexes of this compound are not prominently featured in the surveyed scientific literature. The application of such computational tools to DTT-metal systems would be a valuable future step to complement experimental findings and provide a more profound, atom-level understanding of their structure, stability, and reactivity.
Applications in Academic Organic Synthesis and Materials Science
Utilization as a Biochemical Research Reagent
In the realm of biochemistry and molecular biology, 2,3-Bis(sulfanyl)butane-1,4-diol, widely referred to as DTT, is a staple reagent. agscientific.comsigmaaldrich.com Its water solubility and ability to readily permeate cell membranes contribute to its widespread use. agscientific.com
One of the most prominent applications of this compound is as a powerful reducing agent for disulfide bonds (-S-S-) in proteins and peptides. astralscientific.com.au This function is crucial for a variety of analytical and preparative techniques in proteomics. For instance, in SDS-polyacrylamide gel electrophoresis (SDS-PAGE), DTT is used to break the intra- and intermolecular disulfide bonds that maintain the tertiary and quaternary structures of proteins, ensuring they are fully denatured for accurate separation based on molecular weight. wikipedia.org
The reduction mechanism is highly efficient due to the compound's structure. It proceeds through two sequential thiol-disulfide exchange reactions. agscientific.com The process results in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion. agscientific.comastralscientific.com.au The reducing power of DTT is most effective at a pH above 7, as the reactive species is the negatively charged thiolate form. agscientific.com While highly effective, it is noted that DTT may not be able to reduce disulfide bonds that are buried within the protein's structure and inaccessible to the solvent, unless denaturing conditions are also applied. astralscientific.com.au
Table 1: Biochemical Reagent Applications of this compound (DTT)
| Application | Typical Concentration | Purpose | Key Finding |
|---|---|---|---|
| Protein Disulfide Bond Reduction | 1-10 mM agscientific.com | To break -S-S- bonds in proteins before electrophoresis or other analyses. | Forms a stable oxidized ring, driving the reaction to completion. agscientific.com |
| Enzyme Stabilization | Low Concentrations acs.org | To prevent the oxidation of free sulfhydryl groups on enzymes. | Maintains proteins and enzymes in their active, reduced state. acs.org |
Beyond cleaving existing disulfide bonds, this compound is broadly used to protect and stabilize enzymes and other proteins that possess free sulfhydryl (-SH) groups. agscientific.comatsjournals.org These groups are susceptible to oxidation, which can lead to the formation of unwanted disulfide bonds, causing protein aggregation and loss of biological activity. nih.gov By maintaining a reducing environment, DTT prevents this oxidation, thereby preserving the native structure and function of sulfhydryl-containing enzymes during purification and analysis. acs.orgnih.gov It is considered a protective agent for SH groups, ensuring they remain in their reduced state. nih.gov
Building Block in Complex Organic Molecule Synthesis
The reactivity of this compound extends beyond its role as a simple reagent, positioning it as a valuable building block in the construction of more complex molecules for medicinal and industrial applications.
In medicinal chemistry research, this compound serves as a key component in the development of therapeutic systems and analytical methods. Its ability to cleave disulfide-containing crosslinkers is employed in studies of receptor-ligand interactions. acs.org A significant application is its use in creating advanced drug delivery vehicles. For example, it has been used to prepare Poly(ethylene glycol)–Dithiothreitol (B142953) (PEG-DTT) hydrogels. frontiersin.orgnih.gov In one study, a PEG-DTT hydrogel was loaded with AM1241, a cannabinoid receptor 2 (CB-2) agonist, to create a system for repairing cranial bone defects in rats. frontiersin.orgnih.gov This demonstrates its role as a precursor in constructing biocompatible materials for targeted drug release and tissue engineering. frontiersin.org
The use of this compound as a monomer has led to the creation of novel specialty polymers. Research has demonstrated the synthesis of self-immolative polymers (SIPs) using DL-dithiothreitol as the monomeric unit. surfchem.dkresearchgate.net These poly(DTT) materials have a poly(disulfide) backbone and can be synthesized through a robust solid-state polymerization process. acs.orgsurfchem.dk A key feature of these polymers is their ability to depolymerize back to a cyclic DTT monomer when triggered, showcasing a closed-loop recycling potential. acs.orgsurfchem.dk This application firmly establishes the compound as a foundational intermediate in the synthesis of advanced, recyclable "fine chemical" polymers. surfchem.dk
Application in Advanced Materials Development
The unique properties of this compound have been harnessed to create a variety of advanced materials with tunable properties for biomedical and technological applications.
Its role as a monomer or crosslinker is central to the formation of novel polymers and hydrogels. As a monomer, it forms the backbone of recyclable poly(dithiothreitol) polymers. surfchem.dkresearchgate.net It has also been incorporated as a diol into polyurethanes, where its presence was found to reduce crystallinity and increase the stiffness and glass transition temperature of the resulting copolymers. researchgate.net
In the field of biomaterials, DTT is instrumental in forming hydrogels, which are highly absorbent polymer networks used as scaffolds in tissue engineering. nih.gov It facilitates the formation of thermoreversible fibrillar hydrogels from proteins like lysozyme (B549824) and is a key component in PEG-DTT hydrogels designed for applications such as bone repair. frontiersin.orgnih.govnih.gov Furthermore, its utility extends to the field of nanotechnology, where it is used to regulate the surface coverage of DNA on gold nanoparticles for optimized biosensor performance and to control the formation of nanoparticle clusters. nih.govresearchgate.net The compound is also employed in acellular assays to assess the chemical reactivity and oxidative potential of various nanoparticles, contributing to the safety evaluation of nanomaterials. atsjournals.orgtandfonline.com
Table 2: Advanced Materials Derived from this compound
| Material Type | Specific Example | Role of this compound | Research Application |
|---|---|---|---|
| Recyclable Polymers | Self-Immolative Poly(dithiothreitol) | Monomer | Creates a polymer that can be depolymerized back to its monomer for recycling. acs.orgsurfchem.dk |
| Polyurethanes | DTTSBn-TEG-HMDI Copolymers | Co-monomer (as a protected diol) | Modifies polymer properties, increasing stiffness and reducing crystallinity. researchgate.net |
| Hydrogels | PEG-DTT Hydrogel | Cross-linking/Gelling Agent | Forms a porous scaffold for tissue engineering and drug delivery. frontiersin.orgnih.gov |
| Nanomaterials | DNA-Modified Gold Nanoparticles | Surface Coverage Regulator | Fine-tunes the density of DNA probes on nanoparticles to enhance biosensor function. nih.gov |
Monomer or Cross-linking Agent in Polymer Science
Monomer in Polymer Synthesis
This compound, commonly known as dithiothreitol (DTT), serves as a functional monomer in the synthesis of advanced polymers. Its two thiol (-SH) groups and two hydroxyl (-OH) groups provide multiple reaction sites for polymerization.
One notable application is in the creation of self-immolative polymers (SIPs), which are designed to depolymerize back to their constituent monomers under specific conditions. Researchers have synthesized a SIP with a poly(disulfide) backbone using DL-dithiothreitol as the monomer. This polymerization can be achieved through a robust solid-state process, mechanically mixing DTT with an end-capping agent like 2,2′-dithiodipyridine. The resulting poly(DTT) demonstrates good thermal and chemical stability. However, when triggered, it undergoes rapid depolymerization back to a cyclic DTT monomer via an intramolecular back-biting thiol–disulfide exchange reaction, highlighting a potential for closed-loop recycling surfchem.dk.
Furthermore, DTT is utilized in thiol-ene step-growth polymerization to create functional materials such as pressure-sensitive adhesives (PSAs). In one study, a carbonate monomer derived from the natural product carveol (B46549) was linearly polymerized with dithiothreitol using UV initiation. This thiol-ene reaction leverages the two thiol groups of DTT to build the polymer chain nih.govacs.org. The resulting polymers' adhesive properties could be tuned, demonstrating DTT's utility in creating sustainable materials from renewable sources nih.govacs.org. A patent has also described the polymerization of DTT, where the sulfhydryl groups are oxidized to form disulfide bonds, creating a poly(dithiothreitol) nanometer system intended for drug delivery applications google.com.
Cross-linking Agent
The bifunctional nature of this compound also allows it to act as a cross-linking agent, forming bridges between polymer chains or other molecules to create complex networks. It has been identified as a potent and specific UV-inducible cross-linker for studying protein-RNA interactions. nih.govmpg.de Upon UV irradiation at 254 nm, DTT can covalently participate in forming cross-links between cysteine residues in proteins and uracil (B121893) bases in RNA. This reaction is highly specific and efficient, creating a DTT-mediated bridge that can be identified through mass spectrometry by a characteristic mass increase. This application is invaluable for mapping the structural arrangement of ribonucleoprotein complexes nih.govmpg.de.
In other research, the cross-linking of dithiols, including racemic dithiothreitol, by the anticancer agent Mitomycin C has been studied. The reaction results in the formation of four distinct diastereomeric cross-links, demonstrating the ability of DTT to bridge molecules acs.org. While more commonly known for its ability to reduce disulfide bonds, these examples show that under specific conditions, DTT can be used to create covalent cross-links, a fundamental process in materials science for modifying polymer properties nih.govmpbio.comnih.gov.
Functionalization Strategies for Polymeric Materials (e.g., "Click" chemistry)
The thiol groups of this compound make it an ideal reagent for polymer functionalization using "click" chemistry, particularly through the thiol-ene reaction. Thiol-ene chemistry is prized for its high efficiency, specificity, and mild reaction conditions, often proceeding with UV initiation or thermal catalysis.
This strategy involves the reaction of a thiol with an alkene (the "-ene"). A polymer backbone can be synthesized with pendant alkene groups, which can then be "clicked" with a thiol-containing molecule like DTT. Conversely, a polymer can be created with pendant thiol groups that can react with alkene-functionalized molecules.
A direct application of this principle is seen in the synthesis of pressure-sensitive adhesives where dithiothreitol is a key monomer in a thiol-ene step-growth polymerization. A carbonate monomer featuring an exo-methylene unit (the "ene") is reacted with the two thiol groups of DTT under UV light to build the polymer chain acs.org. This approach not only builds the polymer but also incorporates the hydroxyl groups from the DTT backbone, which can enhance adhesion and provide sites for further functionalization acs.org. The ability to form polymers with DTT via this "click" reaction demonstrates its utility in creating well-defined materials with specific functionalities embedded directly into the polymer backbone nih.gov.
Role in Asymmetric Catalysis and Chiral Resolution Research
This compound possesses two stereocenters, meaning it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound. Chiral molecules, particularly those with C2 symmetry like the enantiomers of this compound, are often explored as ligands for metal catalysts in asymmetric synthesis. The sulfur and oxygen atoms could potentially coordinate to a metal center, creating a chiral environment to influence the stereochemical outcome of a reaction.
However, despite the existence of these chiral forms, a review of published scientific literature indicates that this compound and its enantiomers have not been significantly investigated as chiral ligands in asymmetric catalysis. Similarly, there is a lack of research on its application as a resolving agent for the separation of enantiomers in chiral resolution processes.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-Bis(sulfanyl)butane-1,4-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Recent computational studies have successfully matched computed NMR data with experimental results found in the literature. nih.govscispace.com These studies often involve calculating the relative Gibbs energies of various conformers to predict the most stable structures. nih.gov For instance, density functional theory (DFT) calculations at the PBE0/6-311+G(d,p) level are used to determine the relative energies of different conformers. nih.gov The NMR shifts are then calculated using the gauge-including atomic orbital (GIAO) method. nih.gov
In a typical ¹H NMR spectrum of a related compound, 1,4-butanediol (B3395766), the protons on the carbons adjacent to the hydroxyl groups show distinct chemical shifts. researchgate.netresearchgate.net For this compound, the presence of sulfhydryl groups would further influence the chemical shifts of neighboring protons. The coupling constants between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the molecule. nih.gov The analysis of ¹H NMR spectra of similar diols, like (2S,3S)-heptane-2,3-diol, has been used to deduce their absolute configurations by comparing the spectra of their bis-(R)- and bis-(S)-MPA esters. researchgate.net
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. rsc.org In related diols, the carbon atoms bonded to the hydroxyl groups typically appear at a specific chemical shift range. researchgate.net For this compound, the carbons attached to the sulfhydryl groups would have characteristic chemical shifts.
Interactive Data Table: Representative NMR Data for Diol Structures
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| 1,4-Butanediol Derivative | ¹³C | CDCl₃ | 64.94, 25.24 | - |
| 1,4-Diketone Derivative | ¹H | CDCl₃ | 8.00-7.95, 7.50-7.42, 3.42 | m, m, s |
| 1,4-Diketone Derivative | ¹³C | CDCl₃ | 197.34, 139.71, 135.01, 129.56, 128.98, 32.49 | - |
Note: This table presents data for related structures to illustrate typical chemical shifts. 'm' denotes a multiplet and 's' denotes a singlet.
Advanced Mass Spectrometry (MS) Techniques
Advanced Mass Spectrometry (MS) techniques are indispensable for determining the molecular weight and fragmentation patterns of this compound, providing confirmation of its elemental composition and structural features. chemrxiv.org High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, offer exceptional mass accuracy, enabling the confident assignment of molecular formulas. numberanalytics.comnih.gov
When analyzing this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often employed to generate gas-phase ions with minimal fragmentation. researchgate.net The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts.
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. numberanalytics.com In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.govlibretexts.org The resulting fragment ions provide a "fingerprint" of the molecule's structure. For example, the fragmentation of a related compound, 1,4-butanediol, after derivatization, shows characteristic losses. nist.gov In the case of this compound, fragmentation would likely involve cleavage of the C-C and C-S bonds.
A study on dithiothreitol (B142953) (DTT) utilized HPLC-MS/MS for its quantification in complex mixtures. researchgate.net The method involved oxidizing DTT to a single oxidized form, which was then separated and detected. The selected reaction monitoring (SRM) transition for the oxidized DTT was m/z 151 → 105. researchgate.net Another study showed that DTT can be used as a UV-inducible cross-linker to study protein-RNA interactions, where the cross-linked species were identified by MS/MS. nih.gov
Interactive Data Table: Mass Spectrometry Data for Dithiothreitol and Related Compounds
| Compound/Fragment | Ionization Mode | Precursor m/z | Fragment m/z | Technique |
| Oxidized Dithiothreitol (DTT) | Negative APCI | 151 | 105 | HPLC-MS/MS (SRM) |
| Oxidized DTT Dimer | Negative APCI | 303.2 | - | MS/MS |
| 1,4-Dimercaptobutane-2,3-diol | Negative ESI | 153.0039 | 109.02832, 74.98969, 153.01839, 119.0162, 138.58928 | LC-ESI-QFT (MS2) |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray diffraction would provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
In the context of dithiothreitol (DTT), computational studies have explored its conformational landscape, identifying several minimum energy geometries. nih.govscispace.com These theoretical models, which predict features like intramolecular hydrogen bonding, can be validated and refined by comparison with experimental X-ray diffraction data. The crystal structure would reveal the preferred conformation of the butane (B89635) backbone and the orientation of the sulfhydryl and hydroxyl groups.
Chiral Chromatography for Isomer Separation and Purity Assessment
This compound has two chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is a vital technique for separating these isomers and assessing the enantiomeric purity of a sample. chromatographyonline.com This is particularly important as different isomers can have distinct biological activities.
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach for separating enantiomers. chromatographyonline.commdpi.com The choice of the CSP and the mobile phase is critical for achieving good resolution. chromatographyonline.com Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com
For example, the isomers of a related compound, 2-butene-1,4-diol, were successfully separated using an (S,S)-Whelk-O 1 chiral column. zju.edu.cn The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve the best separation. zju.edu.cnsigmaaldrich.com The detection is often done using a UV detector or a mass spectrometer. zju.edu.cn
Gas chromatography (GC) with a chiral stationary phase can also be used for the separation of volatile chiral compounds. gcms.cz Derivatized cyclodextrins are often used as chiral selectors in GC columns. gcms.cz
The development of a chiral separation method for this compound would involve screening different chiral columns and mobile phases to find the optimal conditions for resolving its stereoisomers. This would be essential for quality control and for studying the properties of the individual isomers.
Interactive Data Table: Chiral Separation Parameters for Diol-related Compounds
| Compound | Chiral Column | Mobile Phase | Resolution |
| 2-Butene-1,4-diol | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | 2.61 |
| Lafutidine | ChiraSpher | Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) | 1.89 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, the IR and Raman spectra would show characteristic peaks for the O-H, C-H, C-O, and S-H functional groups. A combined FTIR/Raman spectroscopic study on dithiothreitol (DTT) provided a detailed analysis of its vibrational modes. nih.govscispace.com The experimental spectra were compared with computed normal modes, showing good agreement. nih.govscispace.com
The IR spectrum of DTT shows a C-S band around 677 cm⁻¹. researchgate.net The C-O stretching vibrations appear as two peaks at 1054 and 1101 cm⁻¹. researchgate.net The CH₂ scissoring mode is observed at 1408 cm⁻¹, and C-H stretching bands are found in the range of 2910-2970 cm⁻¹. researchgate.net The S-H stretching is characterized by two peaks of equal intensity at 2547 and 2564 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. In the study of DTT, the combination of both techniques allowed for a comprehensive vibrational analysis. nih.gov Such analysis, supported by theoretical calculations, can also help in identifying different conformers of the molecule. nih.govscispace.com
Interactive Data Table: Characteristic Vibrational Frequencies for Dithiothreitol (DTT)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| C-S | Stretching | 677 | IR |
| C-O | Stretching | 1054, 1101 | IR |
| CH₂ | Scissoring | 1408 | IR |
| C-H | Stretching | 2910-2970 | IR |
| S-H | Stretching | 2547, 2564 | IR |
Emerging Research Frontiers and Future Prospects
Innovations in Green and Sustainable Synthesis Methodologies
The drive towards environmentally friendly chemical processes has spurred research into green and sustainable methods for synthesizing dithiols like 2,3-Bis(sulfanyl)butane-1,4-diol. Traditional methods for thiol synthesis often involve harsh reagents and produce significant waste. tandfonline.com Modern approaches are focusing on milder, more efficient, and environmentally benign alternatives.
One promising green methodology involves the use of ascorbic acid in water for the oxidation of thiols to disulfides, a reaction that can be reversed to yield dithiols. tandfonline.comresearchgate.net This method is advantageous due to the low cost and non-toxic nature of ascorbic acid, the use of water as a green solvent, and the mild reaction conditions at room temperature. tandfonline.comresearchgate.net
Another area of innovation is the development of "thiol-free" synthesis methods. rsc.org These approaches utilize alternative sulfur-containing reagents that are less odorous and toxic than traditional thiols. For instance, N-thiophthalimides have been successfully used as thiol surrogates in nickel-catalyzed cross-electrophile coupling reactions to form sulfides, a strategy that could be adapted for dithiol synthesis. rsc.org
The use of renewable resources is also a key aspect of sustainable synthesis. Researchers are exploring the production of butanediol (B1596017) isomers from biomass-derived compounds. For example, 1,3-butanediol (B41344) has been synthesized from 1,4-anhydroerythritol hydrogenolysis over a Pt–WOx/SiO2 catalyst. rsc.org Life cycle assessments of bio-based 1,4-butanediol (B3395766) production from wheat straw have shown a general reduction in environmental impacts compared to fossil-fuel-based production. mdpi.com These advancements in bio-based diol synthesis could provide sustainable pathways to precursors for this compound.
Development of Advanced Catalytic Systems
The thiol groups in this compound are highly reactive and can participate in various catalytic processes. Research is ongoing to develop advanced catalytic systems that leverage this reactivity.
Gold-catalyzed hydrothiolation of vinyl sulfides represents a mild and efficient method for the synthesis of dithioacetals. rsc.org This approach demonstrates broad substrate scope and compatibility with both aryl and aliphatic thiols, suggesting its potential applicability for reactions involving this compound.
Silica (B1680970) has been identified as an efficient catalyst for the one-pot regioselective synthesis of dithioethers from allyl bromides and thiols under solvent-free conditions. nih.gov The selectivity of the reaction can be tuned by modifying the silica gel, offering a simple and effective catalytic system.
In the realm of organocatalysis, prolinal dithioacetals have been developed as highly stereoselective catalysts for Michael addition reactions. nih.gov These catalysts are easily synthesized and tunable, showcasing the potential of dithiol-derived structures in asymmetric catalysis. The catalytic oxidation of dithiols is also being explored with semisynthetic enzymes, which could offer highly specific and efficient transformations. acs.org
Rational Design of New Material Architectures
The bifunctional nature of this compound, with its two thiol and two hydroxyl groups, makes it an excellent building block for the rational design of new material architectures. wikipedia.orgnih.gov The thiol groups can form disulfide bonds, which are reversible and responsive to stimuli, leading to the development of dynamic and self-healing materials. nih.gov
Thiol- and disulfide-containing polymers are being investigated for a range of applications, including drug delivery and self-healing materials. nih.gov The ability of disulfide bonds to be broken and reformed under mild conditions imparts stimulus-responsive properties to these materials. nih.gov For instance, organosilica nanoparticles incorporating thiol groups have been explored for anti-cancer drug delivery. nih.gov
A new synthetic route to 2,2-bis(sulfanylmethyl)propane-1,3-diol (B12843927) has been described, highlighting the ongoing efforts to create novel diol-dithiol building blocks for materials science. nih.govresearchgate.net The characterization of key intermediates in this synthesis provides valuable insights for designing new synthetic pathways to similar functionalized molecules. nih.govresearchgate.net
The table below summarizes some of the key properties of related butanediol and dithiol compounds, which are relevant for the design of new materials based on this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3-Butanediol (B46004) | 513-85-9 | C4H10O2 | 90.122 |
| 1,4-Dimercaptobutane-2,3-diol | 7634-42-6 | C4H10O2S2 | 154.3 |
| (2R,3S)-rel-1,4-Dimercapto-2,3-butanediol | 6892-68-8 | C4H10O2S2 | 154.25 |
| (2S,3S)-1,4-bis[(3-methoxythiophen-2-yl)sulfanyl]butane-2,3-diol | Not Available | C14H18O4S4 | 378.6 |
This data is compiled from various sources for comparative purposes. epa.govnih.govnih.govwikipedia.orgsigmaaldrich.com
Integration with Bio-inspired Chemical Research
The structure of this compound is reminiscent of naturally occurring dithiols like dithiothreitol (B142953) (DTT), which plays a crucial role in biochemistry as a reducing agent for protein disulfide bonds. wikipedia.org This similarity provides a strong basis for integrating this compound into bio-inspired chemical research.
Bio-inspired polymers are a rapidly growing field, with applications in biomedicine and regenerative medicine. mdpi.com The incorporation of thiol groups into polymers can impart properties such as antibacterial activity and antifouling capabilities. mdpi.commdpi.com For example, bio-inspired thiol-ene fabrication has been used to create anti-biofouling coatings for marine engineering applications. researchgate.net
The ability of thiol groups to bind to gold nanoparticles is another area of bio-inspired research. mdpi.com This interaction can be used to link biologically active compounds to nanoparticles, potentially improving their therapeutic efficacy. mdpi.com The development of thiol derivatives of natural products and other biologically active compounds is an active area of investigation for nanotechnology applications. mdpi.com
The reversible nature of disulfide bonds is a key feature in many biological processes, such as protein folding and cell signaling. nih.gov Researchers are designing synthetic materials that mimic these biological functions. For example, stimuli-responsive hydrogels inspired by sea cucumbers exhibit remarkable mechanical properties and self-healing abilities due to dynamic bonding. mdpi.com
Computational Chemistry-Guided Materials Discovery
Computational chemistry is becoming an increasingly powerful tool for accelerating the discovery and design of new materials. By modeling the properties and reactivity of molecules like this compound, researchers can predict their behavior and identify promising candidates for specific applications.
Computational studies are being used to investigate the reaction mechanisms of thiol additions, such as the addition of methanethiol (B179389) to Michael acceptors. nih.gov These studies provide fundamental insights that can guide the design of new reactions and materials. For example, computational analysis can help in the selection of alternatives to maleimides for bioconjugation in antibody-drug conjugates. nih.gov
The design of new catalysts can also be guided by computational methods. For instance, understanding the electronic structure and reaction pathways of catalytic cycles can help in the development of more efficient and selective catalysts for dithiol synthesis and modification. deepdyve.com
Furthermore, computational screening can be employed to explore the vast chemical space of polymers and other materials that can be synthesized from this compound. By predicting material properties such as mechanical strength, thermal stability, and stimulus-responsiveness, computational chemistry can prioritize synthetic efforts and guide the rational design of new functional materials.
Q & A
Q. What are the recommended analytical techniques for characterizing 2,3-Bis(sulfanyl)butane-1,4-diol and verifying its purity in laboratory settings?
To ensure structural accuracy and purity, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR spectroscopy (e.g., H, C, COSY, HSQC) to resolve stereochemistry and confirm substituent positions, as demonstrated in the isolation of alkyl di-substituted butane-1,4-diol derivatives .
- Mass Spectrometry (MS/MS) : High-resolution MS with collision-induced dissociation (CID) to identify fragmentation patterns, as exemplified in the putative identification of related butane-diol derivatives via tandem MS .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., ≥95% purity validation) for quantification, as applied to structurally similar lignans like secoisolariciresinol diglucoside .
Q. How does the molecular structure of this compound influence its chemical stability under varying pH and temperature conditions?
The compound’s stability is governed by:
- Sulfanyl Group Reactivity : Sulfhydryl (-SH) groups are prone to oxidation, requiring inert atmospheres (e.g., nitrogen) during storage to prevent disulfide formation. This parallels handling protocols for thiol-containing compounds in MSDS guidelines .
- Diol Backbone : The rigid butane-1,4-diol structure (evidenced in polyurethane urea studies) may enhance thermal stability, but pH extremes could hydrolyze sulfanyl bonds. Stability testing under controlled conditions (pH 3–9, 25–60°C) is advised .
Q. What safety protocols are essential when handling this compound in laboratory environments?
Key safety measures include:
- Personal Protective Equipment (PPE) : Impermeable gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact, as recommended for structurally related thiol compounds .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during synthesis or heating.
- Waste Disposal : Follow institutional guidelines for sulfhydryl-containing waste, avoiding mixing with oxidizing agents .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound metabolites?
To address discrepancies:
- Metabolic Pathway Mapping : Use in vitro models with gut microbiota (e.g., Clostridium scindens, Lactobacillus spp.) to track metabolite conversion, as shown for analogous lignans like secoisolariciresinol .
- Dose-Response Profiling : Conduct orthogonal assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines to isolate context-dependent effects.
- Isomer-Specific Analysis : Validate enantiomeric purity via chiral chromatography, as stereochemistry significantly impacts bioactivity (e.g., anti-allergic effects of matairesinol derivatives) .
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing disulfide byproducts?
Optimization strategies include:
- Catalytic Systems : Use reducing agents (e.g., dithiothreitol) or inert solvents (e.g., degassed THF) to suppress disulfide formation during thiolation steps.
- Stepwise Functionalization : Protect sulfanyl groups with trityl or acetyl moieties before diol backbone assembly, as seen in bioactive lactone syntheses .
- Reaction Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
Q. What role do stereochemical considerations play in the biological activity of this compound, and how can enantiomeric purity be ensured?
- Stereochemical Impact : The (2R,3R) and (2S,3S) enantiomers may exhibit divergent interactions with enzymes or receptors, as observed in the anti-inflammatory activity of secoisolariciresinol derivatives .
- Purity Assurance : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation, coupled with circular dichroism (CD) spectroscopy for absolute configuration determination .
Q. What chromatographic methods are validated for quantifying this compound in complex biological matrices?
Validated approaches include:
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 or hydrophilic-lipophilic balance (HLB) cartridges to remove interfering matrix components.
- Ultra-HPLC (UHPLC) : Utilize sub-2µm particle columns (e.g., Acquity BEH C18) paired with tandem mass spectrometry (LC-MS/MS) for high sensitivity, as applied to lignan quantification in plant extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
